5,6-Epoxyretinoic acid
Description
Overview of Retinoid Signaling Pathways
Retinoid signaling is a critical mechanism for the regulation of gene expression, impacting processes such as cell growth, differentiation, and apoptosis. numberanalytics.comfrontiersin.org The biological effects of retinoids are primarily mediated by nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which exist as three isotypes: α, β, and γ. frontiersin.orgnih.gov
Upon entering a cell, the active retinoid, all-trans retinoic acid (atRA), is chaperoned to the nucleus by cellular retinoic acid-binding proteins (CRABPs). nih.gov In the nucleus, atRA binds to RARs. This binding event induces a conformational change in the receptor, leading to its heterodimerization with an RXR. researchgate.net This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. researchgate.netyoutube.com This interaction modulates the recruitment of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription. researchgate.net This intricate system allows for precise control over a wide range of cellular functions and is essential for normal development and tissue maintenance. numberanalytics.com
Biogenesis of Active Retinoids from Vitamin A
The primary active retinoid, all-trans retinoic acid (atRA), is not directly obtained from the diet but is synthesized within the body from vitamin A (retinol) through a two-step enzymatic oxidation process. researchgate.netnih.gov
Transport and Uptake : Dietary vitamin A, primarily in the form of retinyl esters, is hydrolyzed to retinol (B82714) and absorbed in the intestine. It is then transported through the bloodstream bound to retinol-binding protein (RBP). frontiersin.orgnih.gov This complex is taken up by target cells via specific membrane receptors like STRA6. nih.govresearchgate.net
First Oxidation (Retinol to Retinaldehyde) : Inside the cell, retinol is reversibly oxidized to all-trans retinaldehyde. nih.govmdpi.com This rate-limiting step is catalyzed by enzymes from two main families: cytosolic alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (RDHs). nih.govnih.govnih.gov
Second Oxidation (Retinaldehyde to Retinoic Acid) : Subsequently, all-trans retinaldehyde is irreversibly oxidized to all-trans retinoic acid. nih.govnih.gov This reaction is carried out by retinaldehyde dehydrogenases (RALDHs), including RALDH1, 2, and 3. researchgate.netnih.gov
The concentration of atRA is tightly controlled not only by its synthesis but also by its catabolism, primarily mediated by the cytochrome P450 family of enzymes, particularly the CYP26 sub-family, which hydroxylates atRA into more polar, less active metabolites. nih.govmdpi.com
Position of all-trans 5,6-Epoxy Retinoic Acid within the Retinoid Cascade
all-trans 5,6-Epoxy Retinoic Acid is a naturally occurring, endogenous metabolite of all-trans retinoic acid. glpbio.comnih.gov It is formed through the epoxidation of the 5,6-double bond in the cyclohexenyl ring of atRA. nih.govnih.gov This metabolic conversion represents one of the pathways for atRA modification in the body.
The enzyme system responsible for this transformation is found in various tissues, with the highest concentrations in the kidney, followed by the intestine and liver. nih.gov The formation of the epoxide requires molecular oxygen, ATP, and NADPH. nih.gov
Functionally, all-trans 5,6-epoxy retinoic acid is not an inactive byproduct. It is recognized as a biologically active molecule that can bind to and activate all three isotypes of the retinoic acid receptor (RARs). glpbio.comnih.gov Research has shown that it acts as an agonist for RARα, RARβ, and RARγ, thereby capable of initiating RAR-mediated gene transcription. bertin-bioreagent.com For instance, it can induce the growth arrest of certain human cancer cell lines, such as MCF-7 (breast cancer) and NB4 (promyelocytic leukemia), in vitro. glpbio.com
However, its biological potency can vary depending on the specific biological function being assessed. In studies evaluating the promotion of growth in vitamin A-deficient rats, all-trans 5,6-epoxyretinoic acid was found to have significantly lower activity compared to atRA. nih.govcapes.gov.br
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of all-trans 5,6-Epoxy Retinoic Acid.
| Property | Value | Source(s) |
| IUPAC Name | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
| Synonyms | 5,6-epoxy-atRA, 5,6-epoxy RA, 5,6-epoxy-5,6-dihydro-retinoic acid | glpbio.com |
| CAS Number | 13100-69-1 | |
| Molecular Formula | C₂₀H₂₈O₃ | |
| Molecular Weight | 316.43 g/mol | |
| Solubility | Soluble in Chloroform and Methanol (B129727) |
Structure
2D Structure
Properties
CAS No. |
13100-69-1 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m1/s1 |
InChI Key |
KEEHJLBAOLGBJZ-ILKMQKNNSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Appearance |
Assay:≥96%A solid |
physical_description |
Solid |
Synonyms |
5,6-epoxyretinoic acid 5,6-epoxyretinoic acid, (13-cis)-isomer 5,6-epoxyretinoic acid, sodium salt |
Origin of Product |
United States |
Endogenous Formation and Distribution of All Trans 5,6 Epoxy Retinoic Acid
Biosynthesis of all-trans 5,6-Epoxy Retinoic Acid
Enzymatic Epoxidation of all-trans Retinoic Acid
Non-Enzymatic Pathways of all-trans 5,6-Epoxy Retinoic Acid Formation
Interaction with Reactive Oxygen Species
The formation of all-trans 5,6-epoxy retinoic acid can be mediated by the interaction of its precursor, all-trans retinoic acid, with reactive oxygen species (ROS). Retinoids, including all-trans retinoic acid, are susceptible to oxidation due to their conjugated polyene chains. mdpi.com This reactivity, particularly at the 5,6-double bond, can lead to the formation of epoxide derivatives. mdpi.com
The interaction with singlet oxygen, a type of ROS, can result in the formation of various products, including epoxides. mdpi.com Specifically, the cyclooxygenase activity of prostaglandin (B15479496) H synthase can oxidize retinoids into carbon-centered radicals. The subsequent addition of molecular oxygen forms peroxyl radicals, which can then mediate the conversion of all-trans retinoic acid into its 5,6-epoxide form. mdpi.com While ROS can facilitate this conversion, it's important to note that all-trans retinoic acid itself can also influence intracellular ROS levels and the cellular response to oxidative stress. mdpi.comnih.gov
Cofactor Requirements for Epoxidation
The epoxidation of all-trans retinoic acid is an enzymatic process that can be influenced by various cofactors. The formation of all-trans 5,6-epoxy retinoic acid has been associated with the activity of cytochrome P450 (CYP) enzymes. nih.govnih.gov For instance, human CYP2S1, when expressed with NADPH cytochrome P450 reductase, has been shown to produce 5,6-epoxy-RA. nih.gov
Studies have indicated that the formation of 5,6-epoxy-all-trans-retinoic acid is correlated with the activities of CYP2A6, CYP2B6, and CYP3A4/5. nih.gov Furthermore, the metabolism of all-trans-retinoic acid can be stimulated by the addition of coenzyme A in liver microsomes, suggesting the formation of a retinoyl-coenzyme A intermediate in certain metabolic pathways. nih.gov The biosynthesis of all-trans retinoic acid from retinol (B82714), the precursor to its epoxide, is also a cofactor-dependent process, requiring nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) for the activity of microsomal retinol dehydrogenases. nih.gov
Precursor Relationship to all-trans Retinoic Acid and Retinol
All-trans 5,6-epoxy retinoic acid is a direct metabolite of all-trans retinoic acid, which in turn is derived from retinol (vitamin A). nih.govscbt.comebi.ac.uk The metabolic pathway follows a sequential oxidation process: retinol is first oxidized to retinaldehyde, which is then irreversibly oxidized to all-trans retinoic acid. nih.gov This biologically active form can then undergo further metabolism, including epoxidation at the 5,6-position to form all-trans 5,6-epoxy retinoic acid. nih.govnih.gov
The identification of all-trans 5,6-epoxy retinoic acid as an endogenous metabolite was confirmed in studies where radiolabeled retinyl acetate (B1210297) or retinol was administered, leading to the detection of labeled all-trans 5,6-epoxy retinoic acid in tissues like the kidney. nih.gov This demonstrates that it is a natural product of retinol metabolism under physiological conditions. nih.gov
Tissue-Specific Presence and Dynamics
The distribution of all-trans 5,6-epoxy retinoic acid is not uniform throughout the body, with varying concentrations and detection dynamics observed in different tissues.
Detection in Mammalian Tissues (e.g., small intestine, kidney, liver, testes, serum)
All-trans 5,6-epoxy retinoic acid has been identified as an endogenous retinoid in various mammalian tissues. In rats, it has been isolated and identified from the intestinal mucosa. nih.gov Further studies have confirmed its presence in the kidney, where its concentration was measured to be 0.25 microM, alongside its precursor all-trans retinoic acid (1.3 microM), retinol (4.6 microM), and retinyl palmitate (8.7 microM). nih.gov This indicates that acidic retinoids like all-trans 5,6-epoxy retinoic acid are significant vitamin A metabolites in the kidney. nih.gov The liver is another site of its metabolism. nih.govnih.gov While its precursor, all-trans retinoic acid, has been detected in a wide range of tissues including the liver, lung, small intestine, kidney, spleen, large intestine, fat, heart, brain, muscle, and testes, the specific distribution of the 5,6-epoxy metabolite is still an area of ongoing research. who.int
Presence in Human Keratinocytes
All-trans retinoic acid and its metabolites play a crucial role in the regulation of skin cell growth and differentiation. ebi.ac.uk While the direct detection of all-trans 5,6-epoxy retinoic acid in human keratinocytes is not explicitly detailed in the provided search results, the metabolism of all-trans retinoic acid in these cells is well-established. nih.gov All-trans retinoic acid treatment of human keratinocytes affects their proliferation, adhesion, and the production of extracellular matrix molecules. nih.gov Given that keratinocytes metabolize all-trans retinoic acid, it is plausible that all-trans 5,6-epoxy retinoic acid is formed in these cells, although further research is needed for direct confirmation and quantification.
Temporal Dynamics of Detection in Biological Systems
The detection of retinoids, including all-trans retinoic acid and its metabolites, in biological systems shows temporal dynamics. Following administration of its precursor, all-trans-retinoic acid was detected in mouse plasma within 30 minutes, with its concentration remaining relatively constant for the first 4 hours before decreasing exponentially between 5 and 9 hours. who.int The estimated half-life of all-trans-retinoic acid in mice was approximately 0.5 hours. who.int The temporal dynamics of all-trans 5,6-epoxy retinoic acid itself would be linked to the pharmacokinetics of its precursor. Studies on the metabolism of all-trans-retinoic acid in rat liver microsomes have also been conducted over specific time frames to characterize the formation of its metabolites. nih.gov
Environmental Occurrence and Bioproduction
Presence in Cyanobacteria
All-trans 5,6-epoxy retinoic acid has been identified as a retinoid-like compound present in cultures of various axenic cyanobacteria. nih.gov While the complete enzymatic pathway for the biosynthesis of all-trans retinoic acid from retinal may not be present across the phylum Cyanobacteria, research has shown an alternative, non-enzymatic mechanism. nih.gov The conversion of retinal into other retinoids, including all-trans 5,6-epoxy retinoic acid, can be facilitated by free radical oxidation. nih.gov This process is significant as it leads to the production of retinoids that are commonly detected in cyanobacteria. nih.gov
Studies have confirmed that several taxonomically diverse species of axenic cyanobacteria are significant producers of these retinoid-like compounds. nih.gov This finding points to cyanobacteria as a notable environmental source of these bioactive molecules. nih.gov The production of such compounds by cyanobacteria can have wider implications for aquatic ecosystems, particularly due to the known effects of retinoids. nih.gov
Detection in Environmental Water Blooms
Freshwater blooms dominated by cyanobacteria have been recognized as a significant environmental source of retinoids, including all-trans 5,6-epoxy retinoic acid. nih.gov This compound, along with other bioactive derivatives of all-trans retinoic acid, contributes to the total retinoid-like activity detected in these blooms. nih.gov The presence of all-trans 5,6-epoxy retinoic acid in aquatic ecosystems was a relatively recent discovery that expanded the understanding of environmental retinoids. researchgate.net
Chemical analyses have consistently detected individual retinoids in samples from water bodies experiencing cyanobacterial blooms. researchgate.net In one study of seventeen different freshwater bodies in the Czech Republic during a summer season, retinoids were found in all water samples and in sixteen of the seventeen biomass samples. researchgate.net Notably, all-trans 5,6-epoxy retinoic acid was detected for the first time in aquatic ecosystems during this type of investigation. researchgate.net
The concentration and activity of these compounds can vary. An in vitro reporter gene bioassay detected retinoid-like activity in water samples from 8 out of 17 locations, with a maximum activity equivalent to 263 ng of all-trans retinoic acid per liter (ng REQ/L). researchgate.net In biomass extracts, retinoid-like activity was found in 11 of the 17 locations, with a maximum activity of 867 ng REQ per gram of dry mass (ng REQ/g dm). researchgate.net The non-enzymatic conversion of retinal to more bioactive retinoids can occur both within and outside the cyanobacterial cells, which enhances the environmental relevance of this process. nih.gov
Interactive Data Table: Retinoid-like Activity in Environmental Samples
| Sample Type | Localities with Detected Activity | Maximum Detected Activity |
| Water Samples | 8 out of 17 | 263 ng REQ/L |
| Biomass Extracts | 11 out of 17 | 867 ng REQ/g dm |
Molecular Mechanisms of Action of All Trans 5,6 Epoxy Retinoic Acid
Retinoic Acid Receptor (RAR) Agonism
All-trans 5,6-epoxy retinoic acid functions as an agonist for all three isoforms of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ. bertin-bioreagent.comglpbio.commedchemexpress.com Competition binding experiments have demonstrated that it can bind to RARs, albeit with varying affinities for the different isoforms. nih.gov This binding initiates a cascade of molecular events leading to the regulation of target gene transcription. nih.gov
The agonistic activity of all-trans 5,6-epoxy retinoic acid is not uniform across the RAR isoforms. It demonstrates a differential pattern of activation for RARα, RARβ, and RARγ. nih.gov Research has shown that while it can activate all three receptor isotypes, its potency varies significantly among them. nih.gov The transactivation is most potent for RARγ, followed by RARβ, and then RARα. bertin-bioreagent.comglpbio.combiomol.comnih.gov Studies have indicated that the highest induction of transcription is achieved through RARα, which was found to be 5-fold higher than for RARβ and 10-fold higher than for RARγ. nih.gov This differential activation suggests that all-trans 5,6-epoxy retinoic acid can trigger distinct signaling pathways depending on the cellular context and the relative expression levels of the RAR isoforms.
The affinity of all-trans 5,6-epoxy retinoic acid for each RAR isoform has been quantified by determining its half-maximal effective concentration (EC50), which represents the concentration of the ligand required to elicit 50% of the maximal biological response. nih.gov The compound displays a strong binding affinity, particularly for RARγ. bertin-bioreagent.comglpbio.comnih.gov
The reported EC50 values for all-trans 5,6-epoxy retinoic acid are:
77 nM for RARα bertin-bioreagent.comglpbio.comnih.gov
35 nM for RARβ bertin-bioreagent.comglpbio.comnih.gov
4 nM for RARγ bertin-bioreagent.comglpbio.comnih.gov
These values highlight the compound's high affinity for RARγ, suggesting it is a particularly potent activator of this specific isoform.
| RAR Isoform | EC50 (nM) |
|---|---|
| RARα | 77 bertin-bioreagent.comglpbio.comnih.gov |
| RARβ | 35 bertin-bioreagent.comglpbio.comnih.gov |
| RARγ | 4 bertin-bioreagent.comglpbio.comnih.gov |
The binding of all-trans 5,6-epoxy retinoic acid to RARs initiates the process of transcriptional activation. nih.gov This occurs when the ligand-bound RAR, typically as part of a heterodimer with RXR, binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. wikipedia.org This coactivator complex then facilitates the transcription of the downstream target gene into messenger RNA (mRNA), which is subsequently translated into protein. wikipedia.org Studies using a reporter plasmid containing a RARE (RARE-tk-Luc) have confirmed that all-trans 5,6-epoxy retinoic acid can activate RAR-mediated transcription for all three isotypes. nih.gov
For instance, in activating RARγ, all-trans 5,6-epoxy retinoic acid (EC50 = 4 nM) is more potent than its parent compound, all-trans-retinoic acid (ATRA) (EC50 = 2 nM), and shows comparable or greater potency than several other ATRA metabolites and isomers. nih.gov
| Retinoid | RARα (nM) | RARβ (nM) | RARγ (nM) |
|---|---|---|---|
| all-trans 5,6-Epoxy Retinoic Acid | 77 | 35 | 4 |
| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |
| 9-cis-Retinoic Acid | 13 | 173 | 58 |
| 13-cis-Retinoic Acid | 124 | 47 | 36 |
| 4-oxo-Retinoic Acid | 33 | 8 | 89 |
| 18-hydroxy-Retinoic Acid | 162 | 14 | 14 |
| 4-hydroxy-Retinoic Acid | 791 | 64 | 94 |
Interactions with Retinoid X Receptors (RXRs)
The biological activity of RARs is critically dependent on their interaction with Retinoid X Receptors (RXRs). nih.govnih.gov These two types of receptors belong to the nuclear receptor superfamily and must associate to form heterodimers to regulate gene expression effectively. nih.govmdpi.com
RARs function by forming heterodimers with RXRs. nih.govnih.govnih.gov This RAR/RXR heterodimer is the functional unit that binds to RAREs on the DNA. wikipedia.orgnih.gov In the absence of a ligand, the RAR/RXR heterodimer is bound to DNA and associated with corepressor proteins, which silence gene transcription. wikipedia.org
The binding of an agonist ligand, such as all-trans 5,6-epoxy retinoic acid, to the RAR portion of the heterodimer induces a significant conformational change. wikipedia.org This change triggers the release of the corepressor complex and facilitates the recruitment of a coactivator complex. wikipedia.org The coactivator proteins then promote the transcription of the target gene. wikipedia.org It is important to note that ligands like all-trans retinoic acid and its metabolites, including all-trans 5,6-epoxy retinoic acid, bind specifically to RARs and not to RXRs. nih.govmdpi.com The activation of the heterodimer is therefore initiated through the RAR partner. nih.gov
Transcriptional Regulation via Retinoic Acid Response Elements (RAREs)
The main pathway through which all-trans 5,6-epoxy retinoic acid exerts its effects is by acting as an agonist for all three isoforms of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ. nih.govglpbio.com These receptors are ligand-activated transcription factors, meaning they require a molecule like 5,6-epoxy RA to bind to them to become active. youtube.com
Once activated by a ligand, RARs form a heterodimer with another type of nuclear receptor called the retinoid X receptor (RXR). nih.govnih.gov This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs). wikipedia.orgresearchgate.net RAREs are located in the promoter regions of target genes, and the binding of the RAR-RXR complex initiates a cascade of events that ultimately leads to the transcription of these genes. nih.govresearchgate.net
Research has shown that all-trans 5,6-epoxy retinoic acid can bind to and activate all three RAR isotypes, although with varying affinities. nih.gov This binding initiates the transcription of genes regulated by RAREs. nih.gov In transactivation studies using COS-7 cells, the half-maximal effective concentrations (EC50) of 5,6-epoxy RA for activating RARα, RARβ, and RARγ were determined to be 77 nM, 35 nM, and 4 nM, respectively. nih.govglpbio.com These findings indicate that 5,6-epoxy RA is a potent activator of RARγ.
While all tested retinoids, including 5,6-epoxy RA, were found to be equipotent in transactivating a reporter gene via any of the RAR isotypes, the level of induction varied between the receptor subtypes. The highest level of transcriptional induction was observed for RARα, which was five times higher than for RARβ and ten times higher than for RARγ. nih.gov This suggests that while 5,6-epoxy RA can activate all three RARs, the downstream effects may be most pronounced through RARα-mediated pathways.
The ability of all-trans 5,6-epoxy retinoic acid to activate RAR-mediated transcription is a key aspect of its biological activity. nih.gov For instance, at a concentration of 1 µM, it has been shown to induce growth arrest in MCF-7 and NB4 cancer cells in vitro. glpbio.com This highlights the importance of its role in regulating cellular proliferation and differentiation through the control of gene expression.
Table 1: Half-Maximal Effective Concentration (EC50) of all-trans 5,6-Epoxy Retinoic Acid for RAR Isotypes
| RAR Isotype | EC50 (nM) |
| RARα | 77 nih.govglpbio.com |
| RARβ | 35 nih.govglpbio.com |
| RARγ | 4 nih.govglpbio.com |
| Data derived from transactivation studies in COS-7 cells. |
Cellular and Biological Effects of All Trans 5,6 Epoxy Retinoic Acid
Regulation of Cell Proliferation
All-trans 5,6-epoxy retinoic acid has been shown to exert regulatory effects on cell proliferation, notably by inducing growth arrest in specific cancer cell lines.
Induction of Growth Arrest in Specific Cell Lines (e.g., MCF-7, NB4)
Research has demonstrated that all-trans 5,6-epoxy retinoic acid can inhibit the proliferation of human breast cancer (MCF-7) and acute promyelocytic leukemia (NB4) cells.
In MCF-7 human breast cancer cells, all-trans 5,6-epoxy retinoic acid, along with other ATRA metabolites, has shown significant antiproliferative activity. nih.gov Studies have indicated that these metabolites can inhibit cell proliferation in a concentration-dependent manner, with significant effects observed at concentrations ranging from 10⁻¹¹ M to 10⁻⁶ M. nih.gov At concentrations of 10⁻⁸ M and 10⁻⁷ M, the antiproliferative activity of ATRA catabolites, including the 5,6-epoxy derivative, was comparable to that of the parent compound, ATRA. nih.gov At a concentration of 1 µM, all-trans 5,6-epoxy retinoic acid has been specifically shown to induce growth arrest in MCF-7 cells. bertin-bioreagent.com
Similarly, in the human promyelocytic leukemia cell line NB4, all-trans 5,6-epoxy retinoic acid has been found to inhibit cell growth. aacrjournals.orgnih.gov At a concentration of 1 µM, it, along with other ATRA metabolites, caused a 69-78% inhibition of cell growth at 120 hours and blocked cell cycle progression in the G1 phase. aacrjournals.orgnih.gov
Table 1: Effect of all-trans 5,6-Epoxy Retinoic Acid on Cell Proliferation
| Cell Line | Effect | Concentration | Reference |
|---|---|---|---|
| MCF-7 | Significant antiproliferative activity | 10⁻¹¹ M to 10⁻⁶ M | nih.gov |
| MCF-7 | Induction of growth arrest | 1 µM | bertin-bioreagent.com |
| NB4 | 69-78% growth inhibition at 120h | 1 µM | aacrjournals.orgnih.gov |
| NB4 | Cell cycle arrest in G1 phase | 1 µM | aacrjournals.orgnih.gov |
Influence on Cellular Differentiation Processes
All-trans 5,6-epoxy retinoic acid plays a role in cellular differentiation, particularly within retinoid-dependent pathways.
Role in Retinoid-Dependent Differentiation Pathways
As a metabolite of ATRA, all-trans 5,6-epoxy retinoic acid's function in differentiation is intrinsically linked to the retinoid signaling pathway. nih.gov Retinoids are known to regulate the differentiation of various cell types, including stem cells. nih.gov The biological effects of retinoids are mediated by nuclear retinoic acid receptors (RARs), which are ligand-dependent transcription factors. nih.gov All-trans 5,6-epoxy retinoic acid acts as an agonist for all isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ). bertin-bioreagent.com
In studies with the NB4 promyelocytic leukemia cell line, all-trans 5,6-epoxy retinoic acid was shown to induce granulocytic differentiation. aacrjournals.orgnih.gov Although it was less potent than ATRA, it still exhibited significant differentiation-inducing activity. aacrjournals.orgnih.gov The effective concentration required to differentiate 50% of NB4 cells in 72 hours (EC₅₀) was 99.5 ± 1.5 nM for all-trans 5,6-epoxy retinoic acid, compared to 15.8 ± 1.7 nM for ATRA. aacrjournals.orgnih.gov The differentiation was characterized by morphological changes, such as the appearance of polylobular nuclei and a decreased nuclear-to-cytoplasmic ratio. aacrjournals.org These effects were mediated through the RARα nuclear receptor signaling pathway. aacrjournals.org
Table 2: Potency of all-trans 5,6-Epoxy Retinoic Acid in Inducing NB4 Cell Differentiation
| Compound | EC₅₀ (nM) for NBT positive cells at 72h |
|---|---|
| all-trans Retinoic Acid (ATRA) | 15.8 ± 1.7 |
| 4-oxo-RA | 38.3 ± 1.3 |
| 18-OH-RA | 55.5 ± 1.8 |
| 4-OH-RA | 79.8 ± 1.8 |
| all-trans 5,6-epoxy-RA | 99.5 ± 1.5 |
Data from Idres et al., 2001 aacrjournals.orgnih.gov
Modulation of Apoptosis (Indirectly via ATRA metabolite activity)
The role of all-trans 5,6-epoxy retinoic acid in apoptosis appears to be indirect, stemming from its nature as a metabolite of ATRA. ATRA itself is known to induce apoptosis in various cancer cells. oup.com This process is often mediated through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. nih.govelsevierpure.com
Enzyme Inhibition and Activity Modulation
All-trans 5,6-epoxy retinoic acid has been identified as an inhibitor of the enzyme ornithine decarboxylase.
Ornithine Decarboxylase (ODC) Inhibition
All-trans 5,6-epoxy retinoic acid is recognized as an inhibitor of ornithine decarboxylase (ODC), an enzyme with the EC number 4.1.1.17. nih.govnih.gov ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The inhibition of ODC is a target for cancer chemoprevention.
Studies have shown that all-trans 5,6-epoxy retinoic acid is as effective as its parent compound, ATRA, in inhibiting the induction of ODC activity. nih.gov Specifically, in a mouse skin model where tumor promotion was induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), both all-trans 5,6-epoxy retinoic acid and ATRA were equally effective at inhibiting the TPA-induced ODC activity. nih.gov This suggests that the epoxidation at the 5,6-position is not a limiting factor for the anti-promoting activity of retinoic acid related to ODC inhibition. nih.gov
Metabolic Fate and Biotransformation of All Trans 5,6 Epoxy Retinoic Acid
Further Metabolism of all-trans 5,6-Epoxy Retinoic Acid
Following its formation from atRA, all-trans 5,6-epoxy retinoic acid undergoes further metabolic conversions. The primary routes of its biotransformation are conjugation reactions, which increase its water solubility and facilitate its elimination from the body.
A major metabolic pathway for all-trans 5,6-epoxy retinoic acid is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid moiety of the retinoid, forming a more polar glucuronide conjugate.
Research has shown that all-trans 5,6-epoxy retinoic acid is a more favorable substrate for microsomal glucuronidation compared to its parent compound, atRA. nih.gov In studies using rat liver microsomes, the rate of glucuronidation for all-trans 5,6-epoxy retinoic acid was significantly higher than that for atRA. nih.gov The major metabolite identified in the small intestinal mucosa of rats administered all-trans 5,6-epoxy retinoic acid is 5,6-epoxyretinoyl β-glucuronide. nih.gov This finding was confirmed by the release of all-trans 5,6-epoxy retinoic acid after incubation of the metabolite with β-glucuronidase and by the in vitro production of the metabolite when all-trans 5,6-epoxy retinoic acid was incubated with rat liver microsomes in the presence of UDP-glucuronic acid. nih.gov
The table below summarizes the comparative glucuronidation rates of all-trans retinoic acid and all-trans 5,6-epoxy retinoic acid in detergent-activated Sprague-Dawley rat liver microsomes.
| Substrate | Glucuronidation Rate (pmol/mg/min) |
| all-trans Retinoic Acid | 116 |
| all-trans 5,6-Epoxy Retinoic Acid | 263 |
Data sourced from a study on the glucuronidation of retinoids in rat liver microsomes. nih.gov
While multiple UGT isoforms are involved in the metabolism of various retinoids, UGT2B7 has been identified as a key enzyme in the glucuronidation of retinoids and their oxidized derivatives. nih.gov It is considered the only human UGT isoform known to glucuronidate these compounds. nih.gov This strongly suggests that UGT2B7 is the primary isoform responsible for the glucuronidation of all-trans 5,6-epoxy retinoic acid.
Interestingly, while biologically active forms of retinoic acid, such as atRA and 9-cis-retinoic acid, have been shown to suppress the mRNA expression of UGT2B7 in intestinal cells, all-trans 5,6-epoxy retinoic acid does not exhibit this inhibitory effect. nih.gov This suggests a specific regulatory interaction between different retinoids and this key metabolic enzyme. The expression of UGT2B7 in tissues like the liver and the epithelial cells of the lower gastrointestinal tract is consistent with the observed sites of all-trans 5,6-epoxy retinoic acid glucuronidation. nih.govwikipedia.org
The formation of all-trans 5,6-epoxy retinoic acid from atRA is itself an oxidative process. However, information regarding the further oxidative degradation of the epoxy ring or the polyene chain of all-trans 5,6-epoxy retinoic acid is limited. The metabolism of this compound appears to be more rapid than that of atRA, and it does not seem to be converted back to atRA in vivo. nih.gov This rapid metabolism likely involves pathways that lead to more polar, easily excretable products.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Interconversion and Isomerization
The potential for interconversion and isomerization of all-trans 5,6-epoxy retinoic acid is an area of interest, given the known isomerization of its precursor, atRA. All-trans-retinoic acid can be isomerized in vivo to other biologically active forms, such as 9-cis-retinoic acid and 13-cis-retinoic acid.
While direct evidence for the isomerization of all-trans 5,6-epoxy retinoic acid is not extensively documented, the existence of other isomers, such as 5,6-epoxy-13-cis-retinoic acid, suggests that different stereoisomers of the epoxy metabolite can be formed. It is plausible that these isomers are generated from the corresponding isomers of retinoic acid.
Excretion Pathways
The primary route of excretion for all-trans 5,6-epoxy retinoic acid and its metabolites is through the biliary system into the feces. The formation of the water-soluble 5,6-epoxyretinoyl β-glucuronide is a key step in facilitating this excretion. nih.gov
Following administration of all-trans 5,6-epoxy retinoic acid, its glucuronide conjugate is found in the liver, small intestinal mucosa, and intestinal contents. nih.gov The rapid disappearance of all-trans 5,6-epoxy retinoic acid from the intestinal mucosa after its formation or administration indicates an efficient process of metabolism and/or excretion. nih.gov An investigation into the biliary excretion of radiolabeled retinoic acid revealed that retinoyl-β-glucuronide accounts for a portion of the excreted metabolites, with other unidentified polar metabolites also being present. nih.gov This suggests that the glucuronide of all-trans 5,6-epoxy retinoic acid is a significant component of the biliary excreted retinoids.
Analytical Methodologies for All Trans 5,6 Epoxy Retinoic Acid Research
Chromatographic Techniques
Chromatographic methods are fundamental for the separation of all-trans 5,6-Epoxy Retinoic Acid from its isomers and other related retinoids. The inherent structural similarities among retinoids present a significant analytical challenge, making efficient separation a critical first step in their analysis. sciex.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, including all-trans 5,6-Epoxy Retinoic Acid. Both normal-phase and reversed-phase HPLC have been successfully utilized.
Normal-Phase HPLC (NP-HPLC): NP-HPLC has been employed for the separation of retinoic acid isomers. sav.sk A study utilized a simple isocratic NP-HPLC method to separate all-trans retinoic acid (ATRA), 13-cis-retinoic acid (13CRA), and all-trans retinal (ATRAL) within 13 minutes using a silica (B1680970) column and a mobile phase of n-hexane, 2-propanol, and acetic acid. sav.sk This demonstrates the capability of NP-HPLC to resolve closely related retinoid structures.
Reversed-Phase HPLC (RP-HPLC): Reversed-phase HPLC is the most common approach for the separation of retinol (B82714) and its metabolites due to the wide range of polarity among these compounds. jfda-online.com Various methods have been developed, including both isocratic and gradient elution. An isocratic RP-HPLC method using a C18 column with a mobile phase of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) achieved the separation of 13-cis-retinoic acid, all-trans-retinoic acid, retinol, and retinal in under 14 minutes. jfda-online.com The pH of the mobile phase is a critical parameter in achieving satisfactory resolution of retinoic acid isomers. jfda-online.com
The following table summarizes typical HPLC conditions for retinoid analysis:
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica Column | C18 Column |
| Mobile Phase | n-hexane:2-propanol:acetic acid (1000:5:1, v/v) sav.sk | 85% methanol and 15% 0.01 M sodium acetate buffer, pH 5.2 jfda-online.com |
| Detection | UV sav.sk | UV, Fluorescence jfda-online.com |
| Analytes Separated | ATRA, 13CRA, ATRAL sav.sk | 13-cis-retinoic acid, all-trans-retinoic acid, retinol, retinal jfda-online.com |
Thin-Layer Chromatography (TLC)
While HPLC is more prevalent for quantitative analysis, Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative assessment and preliminary separation of retinoids. It is often used for monitoring reaction progress and for sample cleanup prior to analysis by other more sensitive techniques. Specific details on TLC protocols for all-trans 5,6-Epoxy Retinoic Acid are less commonly reported in recent literature compared to HPLC and mass spectrometry-based methods. However, its application in the broader context of retinoid analysis is well-established.
Mass Spectrometry Techniques
Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and sensitive quantification of retinoids, often coupled with liquid chromatography for enhanced specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly well-suited for the analysis of complex biological samples where retinoid concentrations can be very low. thermofisher.comnih.gov
A sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of 12 retinoids and their metabolites in serum. thermofisher.com This method utilizes a triple-quadrupole mass spectrometer in positive electrospray ionization mode and can achieve lower limits of detection in the sub-ng/mL range. thermofisher.com Another study reported an LC-MS/MS assay for retinoic acid with a lower limit of detection of 62.5 attomoles, demonstrating exceptional sensitivity. nih.gov
The choice of ionization mode is crucial. While positive atmospheric pressure chemical ionization (APCI) has been used, nih.gov electrospray ionization (ESI) in negative mode has also been shown to be effective for ionizing retinoic acid. waters.comwaters.com The fragmentation patterns obtained through collision-induced dissociation (CID) in the mass spectrometer provide structural information that aids in the confident identification of the analytes. waters.comwaters.com For instance, in one method, all-trans-retinoic acid was monitored using the m/z 301.1 [M+H]⁺ to m/z 205.0 transition. nih.gov Another LC-MS/MS method for all-trans-retinoic acid utilized two mass transitions for selectivity, with a quantifier ion at m/z 122.9 resulting from the loss of the side chain. nih.govmdpi.com
Key parameters for a typical LC-MS/MS analysis of all-trans Retinoic Acid are presented below:
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | thermofisher.com |
| Mass Analyzer | Triple Quadrupole | thermofisher.comnih.gov |
| Lower Limit of Detection | Sub-ng/mL to 62.5 attomoles | thermofisher.comnih.gov |
| Precursor Ion (m/z) | 301.1 [M+H]⁺ | nih.gov |
| Product Ion (m/z) | 205.0 | nih.gov |
| Alternative Product Ion (m/z) | 122.9 | nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including retinoids. While not typically used for routine quantification due to its lower sensitivity compared to MS, it is invaluable for confirming the identity and stereochemistry of newly isolated or synthesized compounds. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of the atoms within the molecule. For instance, the ¹³C NMR spectrum of all-trans 5,6-Epoxy Retinoic Acid has been reported using a Bruker AM-270 instrument. nih.gov
Spectroscopic Methods (e.g., UV Spectroscopy)
UV-Visible spectroscopy is a fundamental technique used in retinoid research, primarily for detection following chromatographic separation. Retinoids possess a conjugated polyene chain that gives rise to strong UV absorbance, making this a straightforward detection method. The wavelength of maximum absorbance (λmax) is characteristic of the specific retinoid and can be used for preliminary identification and quantification. For example, after separation by HPLC, retinoids can be detected at their most sensitive wavelength by coupling fluorescence and UV detectors. jfda-online.com The UV spectrum of retinoyl-β-glucuronide, a metabolite of retinoic acid, was used in its identification. nih.gov
The combination of HPLC with UV detection is a robust and widely used method for the routine analysis of retinoids. researchgate.net
Utilization as Analytical Reference Standard
All-trans 5,6-epoxy retinoic acid is a crucial tool in analytical chemistry, where it serves as a highly characterized analytical reference standard. axios-research.com A reference standard is a well-defined and pure substance used as a benchmark for qualitative or quantitative analysis. The availability of all-trans 5,6-epoxy retinoic acid as a certified reference material ensures the accuracy and reliability of analytical data in research and quality control settings. lgcstandards.comsigmaaldrich.com
Its primary applications as a reference standard include analytical method development, method validation (AMV), and quality control (QC) processes. synzeal.com For instance, it is used during the synthesis and formulation stages of pharmaceutical development, particularly for drugs like Tretinoin and Isotretinoin, where it can be present as a metabolite or impurity. axios-research.comsynzeal.commedchemexpress.com The use of a standardized all-trans 5,6-epoxy retinoic acid allows for consistent and traceable results against pharmacopeial standards. axios-research.com
The identification and quantification of all-trans 5,6-epoxy retinoic acid in biological matrices rely on its reference standard. Early research to identify endogenous retinoids in rat kidneys successfully isolated and identified all-trans 5,6-epoxy retinoic acid using a combination of chromatographic analysis, specifically high-performance liquid chromatography (HPLC), and mass spectrometry. nih.gov These methods, validated against a pure standard, confirmed its presence as a significant metabolite of retinol under physiological conditions. nih.gov
Commercial preparations of all-trans 5,6-epoxy retinoic acid for use as a reference standard are typically supplied with a Certificate of Analysis (COA), which provides detailed data on its characterization and purity, ensuring compliance with regulatory guidelines. synzeal.com This documentation is essential for its application in regulated environments.
Properties of all-trans 5,6-Epoxy Retinoic Acid Reference Standard
The following table summarizes key properties of all-trans 5,6-epoxy retinoic acid when supplied as an analytical reference standard.
| Property | Value | Source(s) |
| CAS Number | 13100-69-1 | axios-research.comsynzeal.comscbt.com |
| Molecular Formula | C₂₀H₂₈O₃ | axios-research.comscbt.com |
| Molecular Weight | ~316.4 g/mol | axios-research.comsynzeal.comnih.gov |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | synzeal.comnih.gov |
| Purity | ≥96% | |
| Formulation | A solid | |
| Storage Temperature | -80°C | |
| Stability | ≥ 2 years (at -80°C) |
Preclinical Research Models and Carcinogenesis Studies
Antineoplastic Potential in In Vitro Cancer Models
Laboratory-based studies using cancer cell lines have provided initial insights into the biological activity of all-trans 5,6-epoxy retinoic acid. These in vitro models are crucial for observing the direct effects of the compound on cancer cell behavior.
Effects on Breast Cancer Cell Lines (MCF-7)
All-trans 5,6-epoxy retinoic acid has demonstrated significant antiproliferative activity in the human breast cancer cell line MCF-7. nih.govnih.gov Research shows that the compound inhibits the proliferation of these cells in a concentration-dependent manner, with effects observed at concentrations ranging from 10⁻¹¹ M to 10⁻⁶ M. nih.govnih.gov At concentrations of 10⁻⁸ M and 10⁻⁷ M, the antiproliferative activity of all-trans 5,6-epoxy retinoic acid was found to be equal to that of its parent compound, ATRA. nih.govnih.gov However, at a higher concentration of 10⁻⁶ M, it was less potent than ATRA. nih.govnih.gov Furthermore, a 1 µM concentration of all-trans 5,6-epoxy retinoic acid has been shown to induce growth arrest in MCF-7 cells.
Interactive Data Table: Antiproliferative Activity in MCF-7 Cells
| Compound | Concentration Range | Key Finding |
|---|---|---|
| all-trans 5,6-Epoxy Retinoic Acid | 10⁻¹¹ M to 10⁻⁶ M | Showed significant, concentration-dependent antiproliferative activity. nih.govnih.gov |
| all-trans 5,6-Epoxy Retinoic Acid | 10⁻⁸ M and 10⁻⁷ M | Antiproliferative activity was equal to that of all-trans Retinoic Acid (ATRA). nih.govnih.gov |
Effects on Promyelocytic Leukemia Cell Lines (NB4)
In the context of hematological malignancies, all-trans 5,6-epoxy retinoic acid has been studied using the human promyelocytic leukemia cell line NB4. This cell line is known to be responsive to retinoid-induced differentiation. All-trans 5,6-epoxy retinoic acid was found to induce the differentiation of NB4 cells. When comparing its potency to ATRA and other metabolites, it was found to be less potent than the parent compound in inducing differentiation after 72 hours of treatment. The effective concentration required to differentiate 50% of the cells (EC₅₀) for all-trans 5,6-epoxy retinoic acid was 99.5 ± 1.5 nM. In addition, at a concentration of 1 µM, it has been shown to induce growth arrest in NB4 cells.
Interactive Data Table: Differentiation Effects on NB4 Cells (72h Treatment)
| Compound | EC₅₀ (nM) |
|---|
Impact on Pancreatic Cancer Cell Proliferation
Currently, there is a lack of specific studies in the available scientific literature focusing on the direct impact of all-trans 5,6-epoxy retinoic acid on the proliferation of pancreatic cancer cell lines. Research in this area has predominantly centered on its parent compound, all-trans retinoic acid (ATRA). nih.govnih.govutmb.eduresearchgate.netcam.ac.uknih.gov
Investigations in Preclinical Animal Models
To understand the potential systemic effects and efficacy of all-trans 5,6-epoxy retinoic acid in a whole organism, researchers have utilized various preclinical animal models.
Studies in Rodent Models (e.g., rats)
Investigations in rodent models have provided insights into the biological activity of all-trans 5,6-epoxy retinoic acid. In one study, the compound's ability to promote growth in vitamin A-deficient rats was evaluated. The results indicated that all-trans 5,6-epoxy retinoic acid was significantly less active than all-trans-retinoic acid in this capacity, showing only 0.5% of the activity of the parent compound. researchgate.net This suggests that the 5,6-epoxidation may reduce its efficacy in reversing the systemic effects of vitamin A deficiency. researchgate.net
Inhibition of Tumor Promotion in Skin Models
In the field of dermatological oncology, the anti-promoting activity of all-trans 5,6-epoxy retinoic acid has been assessed in mouse skin tumor models. When applied to initiated mouse skin, all-trans 5,6-epoxy retinoic acid was found to inhibit the formation of skin tumors induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) as effectively as retinoic acid. utmb.edu The compound was also equally effective as retinoic acid in inhibiting the TPA-induced activity of ornithine decarboxylase (ODC), an enzyme associated with tumor promotion. utmb.edu These findings suggest that the epoxidation at the 5,6-position does not diminish the anti-promoting activity of retinoic acid in this model. utmb.edu
Role in Retinoid Resistance Mechanisms in Cancer Models (as a metabolite)
The metabolic conversion of all-trans retinoic acid (ATRA) into its metabolites, including all-trans 5,6-Epoxy Retinoic Acid, is a significant factor in the development of retinoid resistance in various cancer models. While ATRA is a potent agent known to inhibit the proliferation of cancer cells, its efficacy can be limited by its own metabolism. nih.gov
In human breast cancer cells (MCF-7), all-trans 5,6-Epoxy Retinoic Acid, along with other metabolites like 4-oxo-ATRA, has demonstrated significant antiproliferative activity, comparable to the parent compound ATRA at certain concentrations. nih.gov Specifically, at concentrations of 10⁻⁸ M and 10⁻⁷ M, the antiproliferative effects of these metabolites were equal to that of ATRA. nih.gov However, at a higher concentration of 10⁻⁶ M, the catabolites were less potent. nih.gov Despite their inherent bioactivity, the formation of these metabolites from ATRA in MCF-7 cells is limited. nih.gov This suggests that while the metabolites themselves are active, their low conversion rate from ATRA implies they are not the primary drivers of ATRA-induced growth inhibition. nih.gov
The enzyme CYP26A1 is a key player in ATRA metabolism, converting it into more polar, inactive metabolites. nih.gov The induction of CYP26A1 expression is a critical mechanism of retinoid resistance. In acute promyelocytic leukemia (APL) cells (NB4), as well as in human intestinal (Caco-2), liver (HepG2), and endothelial (HUVEC) cells, ATRA treatment leads to a dose-dependent upregulation of CYP26A1 mRNA. elsevierpure.com This accelerated metabolism leads to a decline in ATRA levels, thereby reducing its therapeutic effect. elsevierpure.com This process is thought to contribute to the rapid clearance of ATRA observed during prolonged oral administration in APL patients. elsevierpure.com
Interestingly, all-trans 5,6-epoxy Retinoic acid itself can act as an agonist for all isoforms of the retinoic acid receptor (RAR), with EC₅₀ values of 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively. glpbio.combiomol.com It has also been shown to induce growth arrest in MCF-7 and NB4 cells at a concentration of 1 µM. biomol.combertin-bioreagent.com This dual role—being a product of ATRA metabolism that contributes to resistance while also possessing some anti-cancer activity—highlights the complexity of retinoid signaling and metabolism in cancer.
Table 1: Antiproliferative Activity of all-trans 5,6-Epoxy Retinoic Acid in Cancer Cell Lines
| Cell Line | Compound | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| MCF-7 (Human Breast Cancer) | all-trans 5,6-Epoxy Retinoic Acid | 10⁻⁸ M and 10⁻⁷ M | Antiproliferative activity equal to ATRA | nih.gov |
| MCF-7 (Human Breast Cancer) | all-trans 5,6-Epoxy Retinoic Acid | 10⁻⁶ M | Less potent antiproliferative activity than ATRA | nih.gov |
| MCF-7 (Human Breast Cancer) | all-trans 5,6-Epoxy Retinoic Acid | 1 µM | Induces growth arrest | biomol.combertin-bioreagent.com |
| NB4 (Acute Promyelocytic Leukemia) | all-trans 5,6-Epoxy Retinoic Acid | 1 µM | Induces growth arrest | biomol.combertin-bioreagent.com |
Interaction with Xenobiotic Metabolism in Preclinical Contexts
The metabolism of all-trans 5,6-Epoxy Retinoic Acid is intricately linked with xenobiotic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. Xenobiotics, which are foreign chemical substances, can significantly influence the metabolic pathways of endogenous compounds like retinoids. nih.govnih.gov
The formation of all-trans 5,6-Epoxy Retinoic Acid from ATRA can be influenced by various factors. While hydroxylated and oxidized metabolites of ATRA are mainly formed through CYP-catalyzed reactions, the 5,6-epoxide appears to be generated through peroxyl radical-dependent mechanisms. nih.gov However, some studies have reported the formation of 5,6-epoxy-RA by the same enzymes that form 4-OH-RA, although this could be non-P450 mediated. nih.gov
Several CYP enzymes have been implicated in the metabolism of ATRA, which can indirectly affect the levels of its metabolites. CYP3A4, CYP3A5, CYP3A7, CYP2C8, CYP2C9, CYP2C18, and CYP4A11 are among the P450s that have been shown to metabolize ATRA. nih.gov The induction of these enzymes by xenobiotics can therefore alter the metabolic profile of ATRA, potentially affecting the formation of all-trans 5,6-Epoxy Retinoic Acid.
Furthermore, retinoids and their metabolites, including all-trans 5,6-Epoxy Retinoic Acid, can undergo phase II metabolism. Specifically, UGT2B7 is the only UGT isoform identified to catalyze the glucuronidation of ATRA and its oxidized metabolites like 4-OH-ATRA, 4-oxo-ATRA, and 5,6-epoxy-ATRA. amegroups.org This process renders the retinoids more water-soluble, facilitating their elimination from the body. amegroups.org Xenobiotic-induced alterations in UGT2B7 activity could therefore impact the clearance of all-trans 5,6-Epoxy Retinoic Acid.
The interaction is bidirectional, as retinoids themselves can affect xenobiotic metabolism. nih.govnih.gov Retinoid X receptors (RXRs), for which 9-cis-retinoic acid is a ligand, are common heterodimerization partners for xenobiotic receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR, also known as SXR). nih.govamegroups.org Activation of these xenobiotic-responsive pathways can, in turn, alter the balance and function of canonical retinoid-responsive pathways. nih.govamegroups.org
Table 2: Enzymes Involved in the Metabolism of all-trans Retinoic Acid and its Metabolites
| Enzyme Family | Specific Enzyme | Role in Retinoid Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP26A1 | Principal enzyme for ATRA catabolism to inactive polar metabolites. | nih.gov |
| CYP3A4 | Metabolizes at-RA; involved in subsequent metabolism of 4-OH-RA to 4-oxo-RA. | nih.gov | |
| CYP3A5 | Reported to form 18-OH-RA. | nih.gov | |
| CYP3A7 | Metabolizes at-RA; involved in subsequent metabolism of 4-OH-RA to 4-oxo-RA; reported to form 18-OH-RA. | nih.gov | |
| CYP2C8 | Metabolizes at-RA; involved in subsequent metabolism of 4-OH-RA to 4-oxo-RA; reported to form 18-OH-RA. | nih.gov | |
| CYP2C9 | Metabolizes at-RA; involved in subsequent metabolism of 4-OH-RA to 4-oxo-RA; reported to form 18-OH-RA. | nih.gov | |
| CYP2C18 | Reported to form 18-OH-RA. | nih.gov | |
| UDP-glucuronosyltransferase (UGT) | UGT2B7 | Catalyzes glucuronidation of ATRA, 4-OH-ATRA, 4-oxo-ATRA, and 5,6-epoxy-ATRA. | amegroups.org |
Immunological and Developmental Research Aspects
Developmental Biology Studies (as a metabolite of ATRA)
The precise regulation of retinoid concentrations is fundamental for normal embryonic development. ATRA is a potent signaling molecule, and its metabolism into various compounds, including all-trans 5,6-Epoxy Retinoic Acid, is a key mechanism for controlling its availability and creating the concentration gradients necessary for tissue patterning. wikipedia.orgresearchgate.netnih.gov
All-trans Retinoic Acid (ATRA) is essential for the development of chordates, playing a critical role in establishing the anterior-posterior axis of the embryo. wikipedia.org It functions as a signaling molecule that guides the development of the posterior part of the embryo, largely by regulating Hox genes, which are master controllers of segmental patterning. wikipedia.org The clearance of ATRA is primarily handled by cytochrome P450 (CYP26) enzymes, which are vital for controlling retinoid gradients during organogenesis. researchgate.net
All-trans 5,6-Epoxy Retinoic Acid has been identified as an endogenous metabolite of retinol (B82714) (vitamin A) under physiological conditions in experimental models. nih.gov Specifically, studies in rats have demonstrated its presence in the kidney, indicating that its formation is a natural part of vitamin A metabolism. nih.gov The concentration of all-trans 5,6-Epoxy Retinoic Acid was found to be about one-fifth that of its parent compound, ATRA, in this organ. nih.gov While ATRA is the primary actor, the metabolic conversion to 5,6-epoxy RA is part of the system that ensures RA signaling is precisely localized and timed, preventing the developmental malformations that can arise from either an excess or deficiency of retinoid signaling. wikipedia.orgnih.gov Although less potent than ATRA, 5,6-epoxyretinoic acid was found to have about 0.5% of the biological activity of all-trans-retinoic acid in promoting growth in vitamin A-deficient rats. nih.govcapes.gov.br
Immunomodulatory Roles (indirectly through its role as an RAR agonist and ATRA metabolite)
The immunomodulatory functions of all-trans 5,6-Epoxy Retinoic Acid are inferred from its action as an agonist for Retinoic Acid Receptors (RARs) and as a metabolite of ATRA, which has well-established roles in the immune system. nih.govnih.gov ATRA is known to regulate the transcription of target genes by binding to nuclear receptors, which in turn modulate immune responses. nih.gov For instance, ATRA can counteract the immunosuppressive effects of certain cells within a tumor microenvironment and enhance the anti-tumor activity of CD8+ T cells. nih.gov
All-trans 5,6-Epoxy Retinoic Acid can activate all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ), thereby initiating the same transcriptional pathways as ATRA. glpbio.comnih.gov Research has quantified its ability to activate these receptors, showing it to be a potent agonist, particularly for the gamma isoform. nih.gov
| RAR Isoform | EC50 (nM) |
|---|---|
| RARα | 77 |
| RARβ | 35 |
| RARγ | 4 |
Data sourced from Idrest, et al. (2002). nih.gov
The compound's ability to bind and transactivate the three RARs with varying affinities but similar efficacy suggests that as a metabolite, it may contribute to the diverse signaling pathways regulated by ATRA, thereby playing a role in cellular physiology and immune function. nih.gov
| Area of Research | Key Finding | Reference |
|---|---|---|
| Developmental Biology | Identified as an endogenous metabolite of retinol in rat kidney, indicating its role in the physiological metabolism of Vitamin A. | nih.gov |
| Developmental Biology | As a metabolite of ATRA, it is part of the complex system that regulates retinoid gradients essential for proper embryonic patterning. | researchgate.netnih.gov |
| Immunomodulation | Acts as an agonist for all three Retinoic Acid Receptor (RAR) isoforms, capable of initiating RAR-mediated gene transcription. | glpbio.comnih.gov |
| Immunomodulation | Shows highest potency for the RARγ isoform, suggesting a potential for specific regulatory roles. | nih.gov |
Future Research Directions and Research Gaps
Elucidation of Novel Signaling Pathways
Current research indicates that all-trans 5,6-epoxy retinoic acid functions as an agonist for all isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ), albeit with varying potencies. glpbio.com However, the exploration of signaling pathways beyond this canonical RAR-mediated route is a significant research gap. The potential for this metabolite to engage in non-canonical signaling, independent of direct RAR transcriptional activation, remains largely unexplored. nih.gov
Future research should focus on investigating whether all-trans 5,6-epoxy retinoic acid can modulate other signaling cascades. For instance, studies on its parent compound, atRA, have revealed non-canonical activities, such as the rapid, non-genomic modulation of the MAPK and CaMKII pathways, mediated by cellular retinoic acid binding protein 1 (CRABP1). nih.gov It is plausible that the 5,6-epoxy metabolite could also exhibit such non-transcriptional activities, potentially with different specificities or potencies. Investigating these possibilities could unveil novel mechanisms by which this retinoid metabolite exerts biological effects.
Comprehensive In Vivo Functional Characterization
The in vivo functions of all-trans 5,6-epoxy retinoic acid are not well-defined. Early studies in vitamin A-deficient rats demonstrated that this compound has very low biological activity in promoting growth, estimated to be about 0.5% that of atRA. nih.govcapes.gov.br However, this limited endpoint does not preclude its involvement in other, more subtle or specific physiological processes.
A significant research gap exists in the comprehensive in vivo characterization of this metabolite's effects on development, tissue homeostasis, and disease models. Studies have identified its major in vivo metabolite as 5,6-epoxyretinoyl β-glucuronide, which is found in the liver and small intestinal mucosa. nih.gov The metabolism of 5,6-epoxyretinoic acid appears to be more rapid than that of atRA and does not lead to the production of atRA itself. nih.gov Future in vivo studies should aim to:
Determine the tissue-specific distribution and concentration of all-trans 5,6-epoxy retinoic acid under various physiological conditions.
Utilize knockout or over-expression models for the enzymes responsible for its synthesis to delineate its specific roles in embryonic development and adult physiology. nih.gov
Investigate its effects in models of diseases where retinoid signaling is implicated, such as cancer and metabolic disorders.
| Compound | Observed In Vivo Effect | Model System | Relative Activity to atRA |
| all-trans 5,6-Epoxy Retinoic Acid | Growth promotion | Vitamin A-deficient rats | 0.5% nih.govcapes.gov.br |
High-Throughput Screening and Structure-Activity Relationship Studies
There is a notable absence of dedicated high-throughput screening (HTS) campaigns aimed at identifying specific biological targets or modulators of all-trans 5,6-epoxy retinoic acid activity. While HTS methods are well-established for screening retinoid libraries against targets like RARs, specific assays designed around the 5,6-epoxy metabolite are lacking. mdpi.com Such studies would be invaluable for identifying novel protein interactions and signaling pathways.
Furthermore, detailed structure-activity relationship (SAR) studies focusing on the 5,6-epoxy modification are needed. While it is known that this metabolite is an agonist of RARs, the precise contribution of the epoxy group to binding affinity and receptor activation, in comparison to the parent molecule atRA, has not been thoroughly dissected. glpbio.com SAR studies could involve the synthesis and testing of a series of analogs with modifications to the epoxy ring and other parts of the molecule to understand the structural requirements for its biological activity. nih.govacs.org This could lead to the development of more potent and selective synthetic retinoids.
| RAR Isoform | EC50 of all-trans 5,6-Epoxy Retinoic Acid |
| RARα | 77 nM glpbio.com |
| RARβ | 35 nM glpbio.com |
| RARγ | 4 nM glpbio.com |
Investigation of Cross-Talk with other Biological Systems
The interaction of retinoid signaling with other major biological pathways, such as the Transforming Growth Factor-beta (TGF-β) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways, is a well-documented phenomenon. nih.govnih.gov Retinoids and TGF-β are known to have complex and context-dependent interactions in processes like development and immunity. nih.gov Similarly, cross-talk between retinoid and PPAR signaling pathways has been reported. nih.govnih.gov
A significant research gap is the specific investigation of how all-trans 5,6-epoxy retinoic acid participates in this cross-talk. It is plausible that the presence of the 5,6-epoxy group could alter the nature or extent of these interactions compared to atRA. Future research should explore whether this metabolite can modulate TGF-β or PPAR signaling pathways, either directly or indirectly. nih.gov This could reveal unique regulatory roles for all-trans 5,6-epoxy retinoic acid in cellular processes where these signaling systems converge, such as cell differentiation, proliferation, and inflammation.
Q & A
Basic Research Questions
Q. How can all-trans 5,6-epoxy retinoic acid (5,6-epoxy-atRA) be distinguished from other retinoic acid metabolites in analytical workflows?
- Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (GC/MS) is critical for differentiation. For example, 5,6-epoxy-atRA elutes as a distinct peak compared to 5,8-epoxy-atRA or 4-oxo derivatives under optimized chromatographic conditions. Normal-phase HPLC further resolves stereoisomers like 5,6-epoxy-13-cis-RA . Reference standards (e.g., CAS 13100-69-1 for 5,6-epoxy-atRA) should be used for retention time alignment .
Q. What synthesis or extraction protocols are validated for isolating 5,6-epoxy-atRA from biological matrices?
- Methodological Answer : Enzymatic oxidation of all-trans retinoic acid (atRA) using cytochrome P450RA (CYP26 family) in vitro yields 5,6-epoxy-atRA. Chemical synthesis via m-chloroperoxybenzoic acid oxidation of atRA produces a mixture of 5,6- and 5,8-epoxides, requiring HPLC purification . Tissue extraction protocols typically involve lipid-phase separation (e.g., chloroform/methanol) followed by solid-phase extraction to isolate retinoids .
Q. What are the primary detection limits for 5,6-epoxy-atRA in LC-MS/MS assays?
- Methodological Answer : Sensitive quantification requires triple-quadrupole MS with electrospray ionization (ESI) in negative ion mode. Detection limits range from 0.1–1 nM in serum or tissue homogenates, depending on matrix effects. Isotope-labeled internal standards (e.g., deuterated atRA) improve accuracy .
Advanced Research Questions
Q. How does 5,6-epoxy-atRA modulate RAR/RXR signaling compared to canonical retinoids like all-trans RA or 9-cis RA?
- Methodological Answer : 5,6-epoxy-atRA exhibits partial agonist activity at RARα, with lower transcriptional activation potency than atRA (EC₅₀ ~10⁻⁷ M vs. 10⁻⁹ M). Competitive binding assays (e.g., fluorescence polarization) reveal reduced affinity for RARα compared to atRA, suggesting unique co-regulator recruitment patterns . Co-treatment with RXR-selective ligands (e.g., 9-cis RA) may synergize or antagonize effects depending on cell type .
Q. What experimental models are optimal for studying 5,6-epoxy-atRA’s metabolic inactivation in vivo?
- Methodological Answer : P19 embryonic carcinoma cells stably expressing P450RA (CYP26A1) demonstrate resistance to atRA-induced differentiation, confirming 5,6-epoxy-atRA as a terminal metabolite. In zebrafish embryos, morpholino-mediated CYP26 knockdown increases endogenous 5,6-epoxy-atRA levels, linking its clearance to developmental toxicity . Use deuterated 5,6-epoxy-atRA tracers to quantify pharmacokinetics in rodent models .
Q. How do contradictory reports on 5,6-epoxy-atRA’s bioactivity arise in different experimental systems?
- Methodological Answer : Discrepancies stem from:
- Isomer stability : 5,6-epoxy-atRA degrades rapidly in aqueous buffers (t½ <24 hr at 37°C). Use inert solvents (e.g., DMSO) and −80°C storage to preserve integrity .
- Receptor isoform specificity : RARγ-dominated systems (e.g., keratinocytes) show attenuated responses compared to RARα-rich models (e.g., neuroblastoma) .
- Cross-reactivity : Commercial ELISAs for atRA may falsely detect 5,6-epoxy-atRA due to structural homology. Validate with orthogonal methods (HPLC-MS) .
Q. What strategies mitigate off-target effects when using 5,6-epoxy-atRA in developmental biology studies?
- Methodological Answer : Combine genetic and pharmacological approaches:
- Tissue-specific CYP26 overexpression : Reduces endogenous 5,6-epoxy-atRA levels to isolate its effects from atRA .
- Co-dosing with CYP inhibitors : Ketoconazole (CYP26 inhibitor) amplifies 5,6-epoxy-atRA’s half-life in vivo .
- CRISPR/Cas9 knock-in models : Introduce mutations in the 5,6-epoxy-atRA binding pocket of RARα to dissect signaling pathways .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting data on 5,6-epoxy-atRA’s teratogenicity versus its proposed therapeutic roles?
- Methodological Answer : Dose- and timing-dependent effects are critical. In avian embryo models, 5,6-epoxy-atRA induces caudal malformations at ≥1 µM but enhances neural crest cell migration at 10 nM. Use single-cell RNA-seq to map spatiotemporal responses in target tissues (e.g., limb buds vs. neural tube) . Validate findings across ≥2 species (e.g., mouse, zebrafish) to distinguish conserved vs. model-specific outcomes .
Technical Optimization
Q. What quality control measures are essential for synthesizing 5,6-epoxy-atRA in-house?
- Methodological Answer : Monitor reaction intermediates via TLC (Rf = 0.3 in chloroform/methanol 9:1). Confirm purity (>98%) by ¹H NMR (characteristic epoxy protons at δ 3.1–3.3 ppm) and UV-Vis (λmax = 350 nm in ethanol) . Batch variability must be assessed using in vitro reporter assays (e.g., RARE-luciferase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
